

# Preclinical Safety Profile of NBI-98782 (Valbenazine): An In-depth Technical Guide

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## Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173

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This technical guide provides a comprehensive overview of the preclinical safety profile of **NBI-98782**, the active metabolite of valbenazine (Ingrezza®). Valbenazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. This document summarizes key preclinical findings, including general toxicology, cardiovascular safety, reproductive and developmental toxicology, and central nervous system (CNS) effects. Detailed experimental protocols and quantitative data are presented to facilitate a thorough understanding of the non-clinical safety assessment of this compound.

## Core Safety and Toxicology Findings

Preclinical studies have established a safety profile for valbenazine, with primary findings related to its pharmacological activity of monoamine depletion. Key observations include effects on the central nervous system, cardiovascular system (specifically QT interval prolongation at high doses), and reproductive outcomes in animal models.

## General Toxicology

Repeat-dose toxicology studies were conducted in mice and rats to evaluate the overall toxicity profile of valbenazine.

Table 1: Summary of Repeat-Dose Toxicology Studies

Study ID	Species	Duration	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
2011-TX-040	Mouse (CD-1)	24 Days	30, 100, 300, 600	Decreased activity, ptosis, abnormal posture. At higher doses, increased activity, restlessness, and aggression were noted prior to dosing and during the recovery period, suggesting a potential withdrawal effect. Mortality was observed at 600 mg/kg/day. <a href="#">[1]</a>	<30
2011-TX-001	Rat	91 Days	1, 3, 5, 15	Consistent with monoamine depletion: decreased activity, ataxia, ptosis. <a href="#">[2]</a>	3 <a href="#">[3]</a>

- Test System: CD-1 Mice.
- Administration: Oral gavage.
- Dose Groups: Vehicle control, 30, 100, 300, and 600 mg/kg/day.
- Duration: 24 days, followed by a recovery period.
- Observations: Clinical signs were recorded daily. Body weight and food consumption were measured weekly. At termination, a full necropsy was performed, and selected tissues were examined microscopically.
- Toxicokinetics: Plasma samples were collected at specified time points to determine the systemic exposure to valbenazine and its metabolites.

## Cardiovascular Safety Pharmacology

The cardiovascular safety of valbenazine was evaluated through in vitro and in vivo studies, with a focus on the potential for QT interval prolongation.

### In Vitro hERG Assay

Valbenazine was assessed for its potential to inhibit the human ether-à-go-go-related gene (hERG) potassium channel, a key indicator of potential QT prolongation.

Table 2: In Vitro hERG Channel Inhibition

Compound	IC50 (μM)
Valbenazine	2.0[3]

- Test System: Human embryonic kidney (HEK) cells expressing the hERG channel.
- Methodology: Patch-clamp electrophysiology.
- Procedure: Cells were exposed to increasing concentrations of valbenazine, and the hERG channel current was measured. The concentration-response curve was used to calculate the IC50 value.

## In Vivo Cardiovascular Study in Dogs

The effect of valbenazine on the QT interval was assessed in dogs.

Table 3: In Vivo QT Prolongation in Dogs

Dose (mg/kg/day)	QT Prolongation	Remarks	NOEL for QTc Prolongation (mg/kg/day)
≥ 15	Moderate	This dose is approximately 6 times the maximum recommended human dose (MRHD) on a mg/m <sup>2</sup> basis.[3]	12.5 (approximately 5 times the MRHD on a mg/m <sup>2</sup> basis)[3]

- Test System: Beagle dogs.
- Administration: Oral.
- Monitoring: Continuous electrocardiogram (ECG) monitoring was performed to assess heart rate, PR interval, QRS duration, and QT interval. The corrected QT interval (QTc) was calculated using a species-specific formula.
- Procedure: Animals were administered single or repeat doses of valbenazine, and ECGs were recorded at baseline and at multiple time points post-dose. Plasma samples were collected for pharmacokinetic analysis to correlate drug exposure with cardiovascular effects.

## Reproductive and Developmental Toxicology

Studies were conducted in rats and rabbits to evaluate the potential effects of valbenazine on fertility, embryo-fetal development, and pre- and postnatal development.

Table 4: Summary of Reproductive and Developmental Toxicology Findings

Study Type	Species	Key Findings
Fertility and Early Embryonic Development	Rat	Decreased fertility, considered to be related to an increase in prolactin and not a direct effect.[3]
Embryo-Fetal Development	Rat and Rabbit	No malformations were observed at doses up to 1.8 (rat) or 24 (rabbit) times the MRHD based on mg/m <sup>2</sup> body surface area.[4]
Pre- and Postnatal Development	Rat	Increased incidence of stillbirths and postnatal pup mortality.[3]

- Test System: Pregnant Sprague-Dawley rats.
- Administration: Oral gavage from gestation day 7 through lactation day 20.
- Dose Groups: Vehicle control and multiple dose levels of valbenazine.
- Endpoints: Maternal observations (clinical signs, body weight, food consumption), parturition (gestation length, delivery), and litter parameters (number of live/dead pups, pup viability, pup body weight, and developmental landmarks).

## Central Nervous System (CNS) Safety Pharmacology

The CNS effects of valbenazine are directly related to its mechanism of action as a VMAT2 inhibitor, leading to the depletion of monoamines.

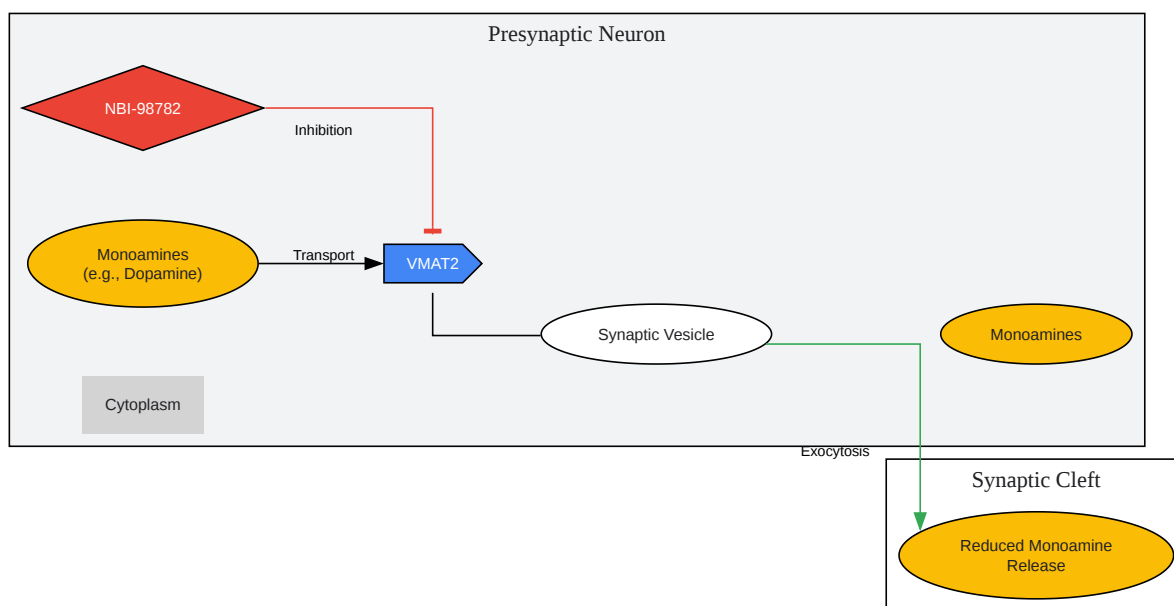
Table 5: CNS Safety Pharmacology Findings

Species	Observed Effects
Rat, Mouse, Dog	Decreased motor activity, ataxia, ptosis (drooping eyelid). <sup>[2][3]</sup>

- Methodology: A functional observational battery (FOB) and automated locomotor activity assessment were conducted in rodents.
- Procedure: Animals were administered valbenazine and observed for a range of neurological and behavioral changes, including posture, gait, arousal, and reflex responses. Locomotor activity was quantified using automated activity monitors.

## Mechanism of Action and Signaling Pathway

Valbenazine is a prodrug that is metabolized to its active form, **NBI-98782** ([+]- $\alpha$ -dihydrotetrabenazine). **NBI-98782** is a selective inhibitor of VMAT2, a transporter protein located on the membrane of presynaptic vesicles in neurons. VMAT2 is responsible for packaging monoamines (such as dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles for storage and subsequent release into the synapse. By inhibiting VMAT2, **NBI-98782** reduces the loading of monoamines into vesicles, leading to a decrease in their release and a reduction in synaptic monoamine levels.

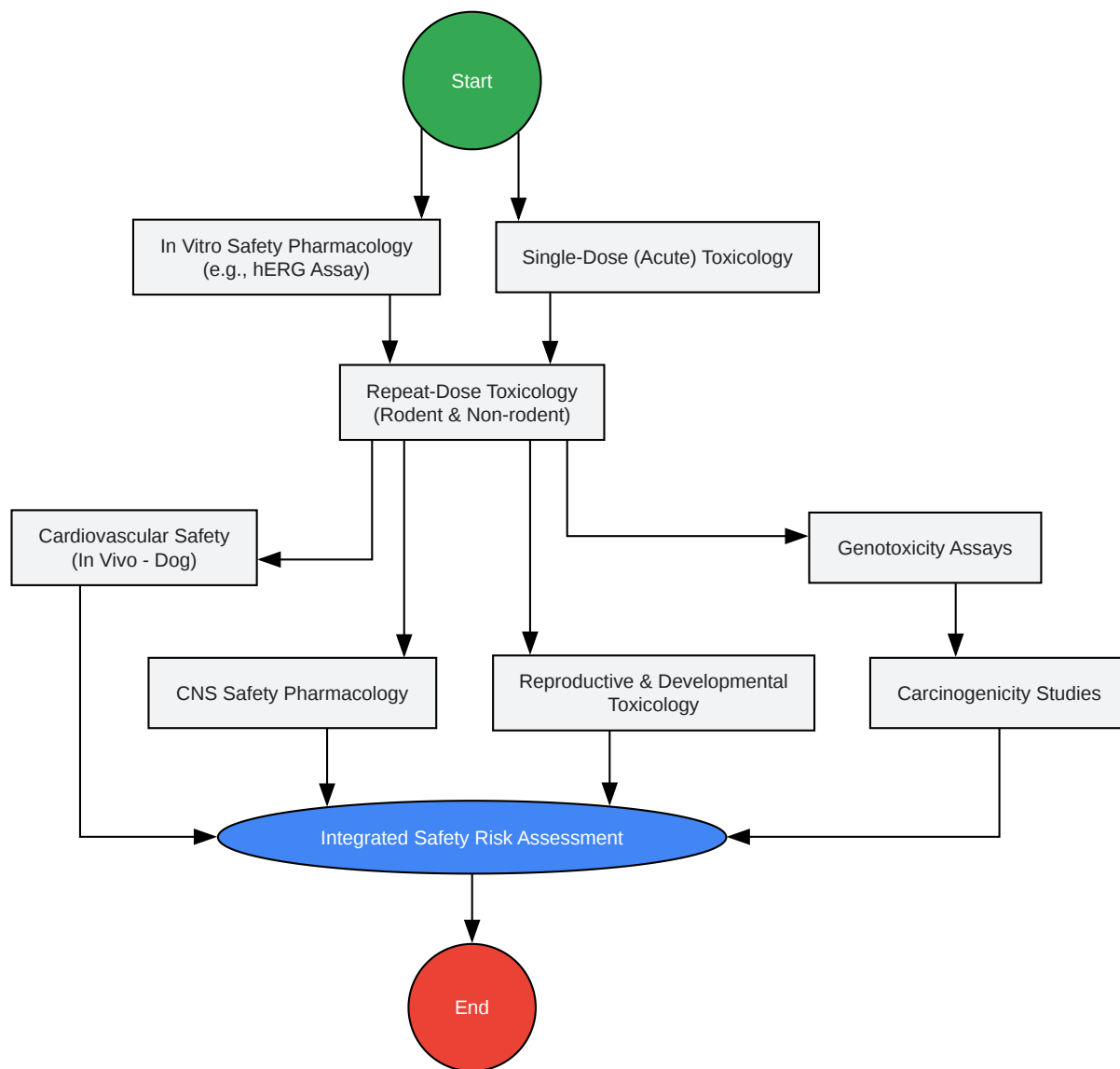


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Caption: VMAT2 Inhibition by **NBI-98782** in the Presynaptic Neuron.

## Experimental Workflow: Preclinical Safety Assessment

The preclinical safety evaluation of **NBI-98782** followed a structured workflow to characterize its toxicological profile.



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Caption: Generalized Workflow for Preclinical Safety Assessment.



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